molecular formula C11H14N2O4 B13902034 (S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester

(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester

Cat. No.: B13902034
M. Wt: 238.24 g/mol
InChI Key: ZLNAJCKFCTVATL-NSHDSACASA-N
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Description

Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid moiety, an amino group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by esterification and amination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, alpha-hydroxy-, methyl ester
  • Benzenepropanoic acid, 4-hydroxy-, methyl ester

Uniqueness

Benzenepropanoic acid, beta-amino-beta-methyl-3-nitro-, methyl ester, (betaS)- is unique due to the presence of both an amino group and a nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific stereochemistry (betaS) also plays a crucial role in its interactions and applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-nitrophenyl)butanoate

InChI

InChI=1S/C11H14N2O4/c1-11(12,7-10(14)17-2)8-4-3-5-9(6-8)13(15)16/h3-6H,7,12H2,1-2H3/t11-/m0/s1

InChI Key

ZLNAJCKFCTVATL-NSHDSACASA-N

Isomeric SMILES

C[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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